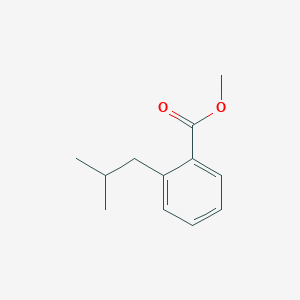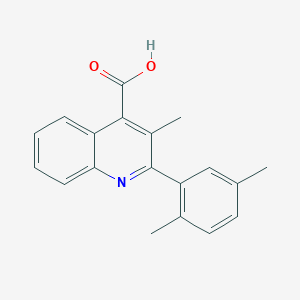![molecular formula C11H14ClNO2 B2939662 N-[4-(3-chloropropoxy)phenyl]acetamide CAS No. 104800-03-5](/img/structure/B2939662.png)
N-[4-(3-chloropropoxy)phenyl]acetamide
Vue d'ensemble
Description
N-[4-(3-chloropropoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a mixture of N-(4-hydroxyphenyl)acetamide and 1-Bromo-3-chloropropane in ethyl methyl ketone in the presence of anhydrous potassium carbonate at 90-100 °C with continuous stirring for 11 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H14ClNO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.69 . The specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Applications De Recherche Scientifique
Synthesis of Derivatives
N-[4-(3-chloropropoxy)phenyl]acetamide and its derivatives are synthesized through various chemical reactions, often involving chlorophenol, dichloroacetamide, tetrahydrofuran (THF), and anhydrous potassium carbonate. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide is produced through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, yielding a product with a characterized structure (Tao Jian-wei, 2009)(Tao Jian-wei, 2009).
Characterization of Compounds
Characterization of these compounds involves various spectroscopic and analytical techniques. The structure of N-(2-(trimethylsilyloxy)phenyl)acetamide, for instance, was investigated using 1H, 13C, and 29Si NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods (A. Y. Nikonov et al., 2016)(A. Y. Nikonov et al., 2016).
Potential Applications
Pesticide Development
Several derivatives of this compound are being explored for their potential as pesticides. For example, derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential use in agriculture (E. Olszewska et al., 2008)(E. Olszewska et al., 2008).
Anticancer and Anti-inflammatory Activities
Compounds derived from this compound have shown promise in anticancer and anti-inflammatory activities. For instance, 2-(substituted phenoxy) acetamide derivatives have exhibited significant anticancer, anti-inflammatory, and analgesic activities, with certain compounds like N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showing potential as therapeutic agents (P. Rani et al., 2014)(P. Rani et al., 2014).
Antioxidant Properties
Novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity. Some compounds showed remarkable activity due to the strategic placement of halogens on the phenyl ring, suggesting their potential as antioxidant agents (C. Gopi & M. Dhanaraju, 2020)(C. Gopi & M. Dhanaraju, 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(3-chloropropoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULNVXCBVMTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)

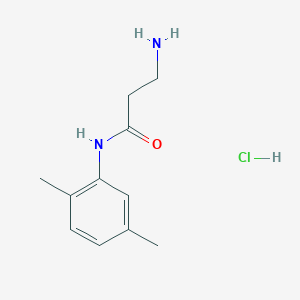
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2939585.png)
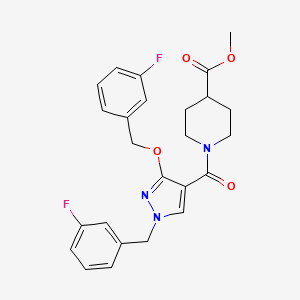
![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)



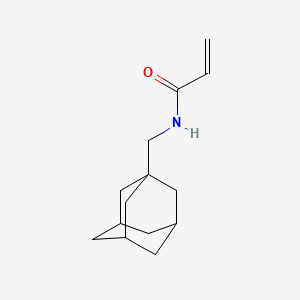
![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/no-structure.png)
